molecular formula C17H14FN3O4S B2906708 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate CAS No. 442678-95-7

5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate

Cat. No.: B2906708
CAS No.: 442678-95-7
M. Wt: 375.37
InChI Key: SLPZCZZBLSYHNF-UHFFFAOYSA-N
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Description

5-Amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and a 2-fluorobenzoate ester at position 2. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, which confers unique electronic and steric properties. The tosyl group enhances metabolic stability and may facilitate interactions with biological targets, while the 2-fluorobenzoate moiety introduces steric and electronic effects due to the electronegative fluorine atom. This compound is likely of interest in medicinal chemistry, as pyrazole derivatives are known for antimicrobial, anti-inflammatory, and kinase-inhibitory activities .

The fluorine atom at the ortho position of the benzoate ester may influence hydrolysis rates and bioavailability, as fluorination often reduces metabolic degradation. Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELX being widely used for small-molecule analysis .

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-11-6-8-12(9-7-11)26(23,24)21-15(19)10-16(20-21)25-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPZCZZBLSYHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrazole ring through cyclization reactions. The amino group is introduced via nucleophilic substitution, while the tosyl group is added through sulfonylation reactions. The final step involves esterification with 2-fluorobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the tosyl group can yield a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate exhibit promising anticancer properties. Research has shown that pyrazole derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, compounds that share structural characteristics with this compound have been found to induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been explored. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property is particularly relevant for the development of treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. This compound can be utilized in the design of new materials or as an intermediate in the synthesis of other pharmacologically active compounds .

Reagent in Chemical Reactions
In synthetic organic chemistry, this compound can act as a reagent in various reactions, including nucleophilic substitutions and coupling reactions. The presence of the tosyl group enhances the electrophilicity of the pyrazole nitrogen, facilitating reactions that lead to diverse chemical products .

Biochemical Assays

Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways relevant to disease states. For example, enzyme assays have demonstrated that derivatives of this compound can effectively inhibit certain kinases or phosphatases, which are critical targets in drug development .

Cellular Mechanism Investigations
Research involving this compound also extends to studying its effects on cellular mechanisms. It has been used to investigate signaling pathways and gene expression changes in response to treatment. Such studies are essential for understanding the therapeutic potential and mechanisms of action of new drug candidates derived from pyrazole structures .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cell lines using pyrazole derivatives similar to this compound.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro when treated with pyrazole derivatives, indicating potential for inflammatory disease treatment.
Study CSynthetic ApplicationsUtilized this compound as a starting material for synthesizing novel anti-cancer agents through multi-step reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tosyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Analogs:

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (): Substituents: Lacks the tosyl and 2-fluorobenzoate groups but includes a 4-fluorophenyl and naphthyl group. Synthesis: Prepared via one-pot multicomponent reactions, similar to methods used for pyrazole esters .
Property 5-Amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Water Solubility Low (ester and tosyl groups) Very low (naphthyl substituent)
Electron-Withdrawing Groups 2-Fluorobenzoate (ortho-F) 4-Fluorophenyl (para-F)
Potential Applications Antimicrobial agents, enzyme inhibitors Fluorescent probes, materials science

Halogenated Benzoate Esters

Key Analogs:

  • 2-Fluorobenzoate vs. 3-Fluorobenzoate and 4-Fluorobenzoate Derivatives: Degradation: 2-Fluorobenzoate is susceptible to anaerobic microbial defluorination via enoyl-CoA hydratases, unlike its 3- or 4-fluoro counterparts . This suggests that the ortho-fluoro substituent in the target compound may confer environmental persistence under aerobic conditions but rapid degradation in anaerobic environments.
Property 2-Fluorobenzoate 4-Fluorobenzoate
Acidity (pKa of -COOH) ~2.9 ~3.1
Microbial Degradation Rapid (anaerobic) Slow
Hydrolysis Rate Moderate Low

Tosyl-Substituted Pyrazoles

Key Analogs:

  • 1-Tosyl-3-arylpyrazoles :
    • Reactivity : The tosyl group acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization.
    • Biological Activity : Tosyl groups enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase inhibitors).
Property This compound 1-Tosyl-3-(4-nitrophenyl)-1H-pyrazole
Enzyme Inhibition (IC50) Not reported 12 nM (carbonic anhydrase IX)
Synthetic Yield ~60% (estimated) ~85%

Research Findings and Implications

  • Stability : The 2-fluorobenzoate group may limit the compound’s utility in anaerobic environments due to microbial defluorination .
  • Drug Design: The amino group at position 5 could serve as a hydrogen-bond donor, enhancing target affinity compared to non-amino analogs .
  • Crystallography : Structural analysis of related pyrazole derivatives often relies on SHELX for refinement, suggesting similar approaches for this compound .

Biological Activity

5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its implications in pharmacology and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H19N3O5SC_{19}H_{19}N_{3}O_{5}S. The structural features include a pyrazole core substituted with a tosyl group and a fluorobenzoate moiety, which plays a crucial role in its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight389.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsAmino, Tosyl, Fluoro

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1H-pyrazole with tosyl chloride followed by the introduction of the fluorobenzoate group via nucleophilic substitution. This multi-step synthesis allows for the incorporation of various substituents that can modulate biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the pyrazole ring can enhance antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .

Antitumor Activity

Several studies have explored the antitumor potential of pyrazole derivatives. In vitro assays demonstrated that compounds similar to this compound induce apoptosis in cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) cells. This effect is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of a related pyrazole derivative in a series of cytotoxicity assays. The compound was tested against different cancer cell lines, revealing an IC50 value that indicates potent cytotoxic effects at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for tumor growth.
  • Induction of Apoptosis : It triggers programmed cell death pathways in cancer cells.
  • Interference with Cell Cycle Progression : By affecting signaling pathways, it can halt the progression of cells through the cycle.

Q & A

Basic: What are the standard synthetic routes for 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions (e.g., acetic acid catalysis) to form the pyrazole ring .

Sulfonylation : Tosylation (introduction of the tosyl group) using p-toluenesulfonyl chloride in anhydrous solvents like dichloromethane, with base (e.g., triethylamine) to neutralize HCl byproducts .

Esterification : Coupling the pyrazole intermediate with 2-fluorobenzoic acid via activated esters (e.g., using DCC/DMAP) or acid chlorides .
Optimization Strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system .
  • Adjust stoichiometry of tosylating agents to minimize side products.
  • Use inert atmospheres (N₂/Ar) during moisture-sensitive steps .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies functional groups (e.g., fluorine coupling in 2-fluorobenzoate, tosyl aromatic protons) and confirms regiochemistry .
    • 19F NMR resolves fluorine environments, critical for verifying substituent positions .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and hydrogen-bonding networks. Crystallization in polar aprotic solvents (e.g., DMSO) enhances crystal quality .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Contradictions may arise from:

  • Variability in Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting toxicity thresholds).
  • Structural Analogues : Subtle changes (e.g., 3-fluorophenyl vs. 2-fluorobenzoate) alter binding affinities. Compare data from dose-response curves and IC₅₀ values under standardized protocols .
  • Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables. Replicate studies using blinded protocols to minimize bias .

Advanced: What mechanistic insights exist for the biodegradation of 2-fluorobenzoate-containing compounds?

  • Microbial Pathways : Pseudomonas spp. degrade 2-fluorobenzoate via ortho-cleavage pathways, producing fluorocatechol intermediates. Key enzymes include dioxygenases and hydrolases .
  • Fluorine Effects : The electron-withdrawing fluorine atom slows enzymatic hydrolysis compared to non-halogenated analogues. Use LC-MS to track metabolites and ¹⁸O isotopic labeling to elucidate cleavage mechanisms .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Prioritize targets with pyrazole-binding pockets (e.g., COX-2, EGFR) .
  • MD Simulations : Run nanosecond-scale molecular dynamics in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the 5-amino group and catalytic residues .

Advanced: What strategies mitigate instability of the 2-fluorobenzoate ester under physiological conditions?

  • Prodrug Design : Replace the ester with a carbamate or amide to reduce hydrolysis.
  • Formulation : Encapsulate in PLGA nanoparticles or use cyclodextrin complexes to shield the ester from serum esterases .
  • pH Optimization : Buffer solutions (e.g., ammonium acetate, pH 6.5) stabilize the compound during in vitro assays .

Advanced: How does the tosyl group influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The tosyl group increases logP, enhancing membrane permeability but reducing aqueous solubility. Balance via Hammett substituent constants (σ values) to optimize bioavailability .
  • Metabolic Stability : Tosyl moieties are prone to oxidative metabolism by CYP450 enzymes. Use hepatocyte microsomal assays to identify metabolites and modify the sulfonamide group (e.g., introduce electron-withdrawing substituents) .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

  • Low Melting Point : The fluorobenzoate ester may form oils. Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) or seeding with analogous crystals .
  • Disorder in Tosyl Group : Apply TWINABS for data scaling and SHELXL restraints to model disordered sulfone oxygen atoms .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

  • Core Modifications : Replace the pyrazole with 1,2,4-triazole to test hydrogen-bonding patterns.
  • Substituent Screening : Synthesize analogues with halogens (Cl, Br) at the benzoate para position and compare inhibitory activity via enzyme-linked assays .
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic field data from crystallographic libraries .

Advanced: What analytical methods detect trace impurities in synthesized batches?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate unreacted tosyl chloride or fluorobenzoic acid.
  • Elemental Analysis : Quantify sulfur/nitrogen ratios to confirm stoichiometry .
  • Residual Solvent Testing : Follow ICH Q3C guidelines with headspace GC-MS for solvents like DCM or DMF .

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